molecular formula C11H13BrClN3 B1653058 [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1713164-05-6

[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B1653058
CAS No.: 1713164-05-6
M. Wt: 302.60
InChI Key: RKXLBSJEVJLRFD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce benzylamine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can serve as a model compound for understanding the behavior of more complex imidazole-containing drugs .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a valuable starting point for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromobenzyl group can interact with biological membranes, affecting their structure and function .

Comparison with Similar Compounds

  • [1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
  • [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
  • [1-(4-Methylbenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Comparison: Compared to its analogs, [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine or fluorine, making this compound more suitable for certain chemical transformations. Additionally, the bromobenzyl group can enhance the compound’s lipophilicity, potentially improving its biological activity .

Properties

IUPAC Name

[3-[(4-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3.ClH/c12-10-3-1-9(2-4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXLBSJEVJLRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713164-05-6
Record name 1H-Imidazole-5-methanamine, 1-[(4-bromophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713164-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
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[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
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[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
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